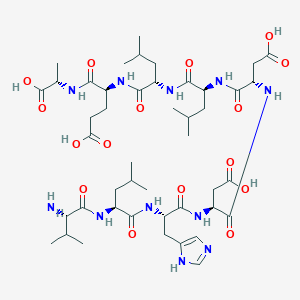

Vlhddllea

Description

Properties

Molecular Formula |

C45H73N11O16 |

|---|---|

Molecular Weight |

1024.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |

InChI Key |

FUJDJURUVMMEDF-PFCVTPPASA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Veliparib: A Technical Guide for Researchers

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2).[1][2] Its mechanism of action is centered on the disruption of DNA single-strand break (SSB) repair, which leads to the accumulation of cytotoxic double-strand breaks (DSBs). This targeted disruption of DNA repair pathways has established Veliparib as a significant agent in oncology, particularly in the context of synthetic lethality and as a potentiator of DNA-damaging chemotherapies and radiation.[3][4]

Primary Mechanism: Inhibition of PARP-1 and PARP-2

Veliparib competitively inhibits the catalytic activity of PARP-1 and PARP-2, with inhibitory constants (Ki) of 5.2 nmol/L and 2.9 nmol/L, respectively.[1] PARP enzymes play a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks. Upon detecting an SSB, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. By inhibiting this process, Veliparib prevents the recruitment of the necessary repair machinery, leading to the persistence of SSBs.

While Veliparib is a potent catalytic inhibitor, it is considered a relatively weak "PARP trapper" compared to other PARP inhibitors like olaparib and talazoparib. PARP trapping refers to the stabilization of the PARP-DNA complex, which can be even more cytotoxic than the unrepaired SSB itself as it creates a physical obstruction to DNA replication and transcription.

Synthetic Lethality in Homologous Recombination Deficient Cancers

The concept of synthetic lethality is central to the efficacy of Veliparib as a monotherapy. In cells with intact homologous recombination (HR) repair pathways, the DSBs that arise from collapsed replication forks at the site of unrepaired SSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells while sparing normal cells with functional HR is the hallmark of synthetic lethality.

dot

References

- 1. moffitt.org [moffitt.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A Phase I Study of Veliparib in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Veliparib in Combination with Carboplatin and Etoposide in Patients with Treatment-Naïve Extensive-Stage Small Cell Lung Cancer: A Phase 2 Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Veliparib: A Technical Chronicle of Discovery and Clinical Progression

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which are critical components of the DNA damage repair machinery. Developed by AbbVie, Veliparib was investigated as a therapeutic agent that could potentiate the efficacy of DNA-damaging chemotherapies and radiation by inducing synthetic lethality in cancer cells with deficient DNA repair pathways, particularly those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and extensive clinical evaluation of Veliparib across a spectrum of solid tumors. It details the scientific rationale, experimental methodologies, and key quantitative data from pivotal studies, offering a deep dive into the journey of this targeted cancer therapy.

Discovery and Preclinical Development

From Lead Compound to Clinical Candidate

Veliparib was developed by AbbVie from a prior lead compound, A-620223, through a process of lead optimization aimed at enhancing potency, oral bioavailability, and pharmacokinetic properties.[1] The chemical synthesis of Veliparib, 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, has been described in the scientific literature, with various synthetic routes developed to enable large-scale production for clinical trials.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Veliparib exerts its anticancer effects by inhibiting the enzymatic activity of PARP-1 and PARP-2.[2] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate double-strand DNA breaks (DSBs). In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.

dot

Preclinical Efficacy and Pharmacokinetics

Preclinical studies demonstrated that Veliparib is a potent inhibitor of both PARP-1 and PARP-2.[2] It exhibited significant synergy with various DNA-damaging agents, including temozolomide, cisplatin, carboplatin, and cyclophosphamide, as well as with radiation therapy, in a broad range of cancer cell lines and animal xenograft models.[3][4] Notably, Veliparib was shown to cross the blood-brain barrier, suggesting its potential for treating brain tumors and metastases.

Pharmacokinetic studies in animal models revealed good oral bioavailability, ranging from 56% to 92% across different species.

Quantitative Preclinical Data

| Parameter | Value | Source |

| PARP-1 Inhibition (Ki) | 5.2 nM | |

| PARP-2 Inhibition (Ki) | 2.9 nM | |

| PARP-1 Inhibition (IC50) | 4.4 nM | |

| Oral Bioavailability (Mouse) | 56-92% | |

| Oral Bioavailability (Rat) | 56-92% | |

| Oral Bioavailability (Dog) | 56-92% | |

| Oral Bioavailability (Monkey) | 56-92% |

Experimental Protocols

PARP Inhibition Assay (Cell-Free)

A representative protocol for determining the inhibitory activity of Veliparib against PARP-1 and PARP-2 in a cell-free system is as follows:

-

Reaction Setup : The assay is conducted in a buffer containing 50 mM Tris (pH 8.0), 1 mM DTT, 1.5 μM [³H]NAD+, 200 nM biotinylated histone H1, 200 nM slDNA, and either 1 nM PARP-1 or 4 nM PARP-2 enzyme.

-

Compound Incubation : Veliparib is serially diluted and incubated with the enzyme and other reaction components.

-

Reaction Termination : The reaction is stopped by the addition of 1.5 mM benzamide.

-

Detection : The reaction mixture is transferred to streptavidin-coated plates, and the incorporation of [³H]NAD+ is quantified using a scintillation counter.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

dot

Clinical Development

Veliparib has been extensively evaluated in numerous clinical trials across a wide range of solid tumors, both as a monotherapy and in combination with various anticancer agents.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), safety, pharmacokinetics, and pharmacodynamics of Veliparib. These trials established the safety profile of Veliparib and demonstrated its ability to inhibit PARP activity in patients.

| Trial Identifier | Patient Population | Combination Agent(s) | MTD/RP2D of Veliparib | Key Findings |

| NCT01908478 | Locally Advanced Pancreatic Cancer | Gemcitabine, Radiotherapy | 40 mg BID | The combination was safe and tolerable at the RP2D. |

| ETCTN 8620 | Advanced Solid Tumors (TNBC expansion) | Carboplatin, Paclitaxel | 150 mg BID | Promising clinical activity observed in the TNBC cohort. |

| NCT01149083 | Advanced Solid Tumors | Topotecan | 300 mg BID | Objective responses observed, particularly in patients with HRR gene mutations. |

Phase II Clinical Trials

Phase II trials were conducted to evaluate the efficacy of Veliparib in various cancer types and settings. While some trials showed promising signals of activity, others did not meet their primary endpoints.

| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint | Key Results |

| BROCADE | BRCA-mutant Breast Cancer | Veliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | PFS | Marginal 1.8-month improvement in PFS with Veliparib, not statistically significant. |

| SWOG S1416 | Triple-Negative Breast Cancer | Veliparib + Cisplatin vs. Placebo + Cisplatin | PFS | Statistically significant improvement in PFS in patients with "BRCA-like" phenotype. |

Phase III Clinical Trials

Several Phase III trials were initiated to definitively assess the clinical benefit of adding Veliparib to standard-of-care chemotherapy. However, these large-scale trials largely failed to meet their primary endpoints.

| Trial Identifier | Patient Population | Treatment Arms | Primary Endpoint | Key Results |

| Unspecified | Advanced/Metastatic Squamous NSCLC | Veliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Overall Survival | Did not meet primary endpoint. |

| Unspecified | Early-Stage Triple-Negative Breast Cancer | Veliparib + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Pathologic Complete Response | Did not meet primary endpoint. |

Regulatory Milestones and Development Timeline

dot

-

November 4, 2016: The U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to Veliparib for the treatment of advanced squamous non-small cell lung cancer (NSCLC).

-

April 19, 2017: AbbVie announced that the Phase III trials of Veliparib in combination with chemotherapy for advanced squamous NSCLC and early-stage triple-negative breast cancer did not meet their primary endpoints.

Conclusion

The development of Veliparib represents a comprehensive and rigorous effort to translate the promising preclinical concept of PARP inhibition and synthetic lethality into a clinical reality. While Veliparib demonstrated a favorable safety profile and clear evidence of target engagement, the addition of this PARP inhibitor to standard chemotherapy did not translate into a significant clinical benefit in several large Phase III trials for unselected patient populations. The journey of Veliparib underscores the complexities of cancer drug development and highlights the importance of patient selection and biomarker strategies in the era of targeted therapies. Despite not achieving regulatory approval for major indications, the extensive research conducted with Veliparib has significantly contributed to our understanding of PARP biology and the therapeutic potential of this class of agents.

References

The Therapeutic Potential of Veliparib: An In-Depth Technical Guide on Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. Veliparib's mechanism of action, rooted in the concept of synthetic lethality, has positioned it as a promising therapeutic agent, particularly in cancers with deficiencies in DNA damage repair pathways. This document summarizes key preclinical and early clinical findings, details experimental methodologies, and visualizes the complex biological processes involved.

Core Mechanism of Action and Therapeutic Rationale

Veliparib is an orally bioavailable small molecule that competitively inhibits the catalytic activity of PARP-1 and PARP-2.[1][2] These enzymes play a crucial role in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks (SSBs).[3] By inhibiting PARP, Veliparib leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more cytotoxic DNA double-strand breaks (DSBs).[3]

In cancers with homologous recombination (HR) deficiency, such as those with germline mutations in BRCA1 or BRCA2 genes, the repair of these DSBs is impaired. This concurrent loss of two critical DNA repair pathways—PARP-mediated BER and HR-mediated DSB repair—results in synthetic lethality, leading to selective cancer cell death.[1] This provides a strong rationale for investigating Veliparib in BRCA-mutated tumors.

Furthermore, preclinical studies have demonstrated that Veliparib can potentiate the cytotoxic effects of DNA-damaging agents like chemotherapy and radiotherapy. By inhibiting PARP-mediated repair of therapy-induced DNA damage, Veliparib can enhance the anti-tumor activity of these conventional treatments.

Preclinical and Early Clinical Efficacy: A Quantitative Overview

Early-stage clinical trials have evaluated Veliparib both as a monotherapy and in combination with various cytotoxic agents across a range of solid tumors. The following tables summarize the key quantitative data from these studies.

Table 1: Veliparib Monotherapy in Early-Phase Trials

| Trial/Study Cohort | Patient Population | Veliparib Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Findings |

| Phase I (Pahuja et al., 2014) | BRCA-mutated breast cancer | 400-500 mg BID | 29% | 36% | Higher doses associated with better response. |

| Phase I (Pahuja et al., 2014) | BRCA-mutated ovarian cancer | 400-500 mg BID | 20% | 33% | |

| Phase I (Puhalla et al.) | Relapsed cancers | 50-500 mg BID | Not specified | Not specified | Recommended Phase II dose (RP2D) established at 400 mg BID. |

| Phase II (Coleman et al.) | BRCA-mutated ovarian cancer | 400 mg BID | 20% (platinum-resistant), 35% (platinum-sensitive) | 68% | Activity observed in both platinum-resistant and -sensitive patients. |

Table 2: Veliparib in Combination Therapy in Early-Phase Trials

| Trial/Study | Patient Population | Combination Regimen | Veliparib Dose | ORR/Response | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Phase I (NCT01908478) | Locally Advanced Pancreatic Cancer | Gemcitabine + Radiotherapy | 40 mg BID (MTD) | Not specified | 9.8 months | 14.6 months |

| Phase I (ETCTN 8620) | Advanced Solid Tumors (TNBC expansion) | Carboplatin + Paclitaxel | 150 mg BID (RP2D) | 63% (TNBC) | Not specified | Not specified |

| Phase I (LoRusso et al.) | Advanced Solid Tumors | Irinotecan | 40 mg BID (MTD) | 19% (Partial Response) | Not specified | Not specified |

| Phase I (NCT01145430) | Recurrent Gynecologic & TNBC | Pegylated Liposomal Doxorubicin | 200 mg BID (RP2D) | 2 Complete Responses in BRCA carriers | Not specified | Not specified |

| Phase I (Ramalingam et al.) | Extensive-Stage Small Cell Lung Cancer | Carboplatin + Etoposide | 240 mg BID (14-day schedule) | Not specified | Not specified | Not specified |

| Phase I (Appleman et al.) | Advanced TNBC and/or BRCA-mutated Breast Cancer | Cisplatin + Vinorelbine | 300 mg BID (highest dose tested) | 35% | 5.5 months | Not specified |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols for some of the key early-stage clinical trials of Veliparib.

Phase I Study of Veliparib with Gemcitabine and Radiotherapy in Pancreatic Cancer (NCT01908478)

-

Study Design: A single-institution, open-label, single-arm Phase 1 clinical trial employing a Bayesian adaptive design for dose escalation.

-

Patient Population: Treatment-naïve patients with locally advanced or borderline resectable pancreatic cancer.

-

Treatment Regimen: Weekly gemcitabine with daily intensity-modulated radiation therapy (IMRT) and escalating doses of Veliparib. The maximum tolerated dose (MTD) of Veliparib was determined to be 40 mg twice daily (BID) in combination with gemcitabine 400 mg/m² and radiotherapy (36 Gy in 15 fractions).

-

Primary Endpoint: Identification of the MTD of Veliparib in this combination.

-

Secondary Endpoints: Efficacy, characterization of PAR levels using ELISA, DNA damage response (DDR) alterations via next-generation sequencing, and transcriptome analysis.

Phase I Study of Veliparib with Cisplatin and Vinorelbine in Advanced Breast Cancer

-

Study Design: A 3+3 dose escalation design.

-

Patient Population: Patients with advanced triple-negative breast cancer (TNBC) and/or BRCA mutation-associated breast cancer.

-

Treatment Regimen: Veliparib administered BID for 14 days with cisplatin (75 mg/m² on day 1) and vinorelbine (25 mg/m² on days 1 and 8) every 21 days for six to ten cycles, followed by Veliparib monotherapy.

-

Primary Endpoint: To assess the safety and determine the MTD of Veliparib in this combination.

-

Pharmacodynamic Assessments: Measurement of poly(ADP-ribose) in peripheral blood mononuclear cells.

Phase I Study of Veliparib with Carboplatin and Etoposide in Extensive-Stage Small Cell Lung Cancer

-

Study Design: A 3+3 dose-escalation design.

-

Patient Population: Patients with extensive-stage small cell lung cancer or other advanced/metastatic solid tumors.

-

Treatment Regimen: Oral Veliparib (escalating from 80 mg to 240 mg BID on 7-day, 14-day, or continuous schedules) in combination with intravenous carboplatin (AUC 5 on day 1) and etoposide (100 mg/m² on days 1–3) in 21-day cycles. Patients without disease progression could continue on Veliparib monotherapy (400 mg BID).

-

Primary Endpoint: To determine the MTD and recommended Phase II dose (RP2D).

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better illustrate the complex biological and experimental processes involved in Veliparib research, the following diagrams have been generated using the DOT language.

Caption: Veliparib's Mechanism of Action.

Caption: Standard 3+3 Dose Escalation Workflow.

Caption: Potential Mechanisms of Resistance to Veliparib.

Pharmacokinetics and Pharmacodynamics

Veliparib exhibits good oral bioavailability, with peak absorption occurring between 0.5 and 1.5 hours after a single dose. A 50 mg dose results in a maximum concentration of 0.45 µM. Significant inhibition of PARP levels in both tumor tissue and peripheral blood mononuclear cells is observed 3 to 6 hours after administration, with recovery at 24 hours, supporting a twice-daily dosing schedule to maintain adequate PARP inhibition.

Pharmacokinetic studies have shown that Veliparib has linear pharmacokinetics. A population pharmacokinetic analysis of data from 1470 patients determined the apparent oral clearance to be 479 L/day and the volume of distribution to be 152 L. Renal impairment was found to increase Veliparib exposure, while factors like age, race, and cancer type did not have a clinically significant impact.

Safety and Tolerability

In early-phase trials, Veliparib has been generally well-tolerated. The most common adverse events are nausea, fatigue, and hematologic toxicities, including lymphopenia, neutropenia, anemia, and thrombocytopenia. The severity and incidence of these side effects can increase when Veliparib is combined with chemotherapy, often necessitating dose reductions of the chemotherapeutic agents.

Future Directions and Unanswered Questions

Early-stage research has established a solid foundation for the clinical development of Veliparib. However, several key questions remain:

-

Biomarker Identification: Beyond BRCA1/2 mutations, there is a critical need to identify reliable biomarkers to predict which patients are most likely to respond to Veliparib, both as a monotherapy and in combination therapies.

-

Overcoming Resistance: Understanding and overcoming the mechanisms of acquired resistance to PARP inhibitors is a significant challenge for their long-term efficacy.

-

Optimal Combinations: Further research is needed to determine the most effective and tolerable combination strategies for Veliparib with other targeted agents, immunotherapies, and conventional treatments.

-

Expanding to Other Tumor Types: Investigating the potential of Veliparib in other tumor types with "BRCAness" or other DNA repair deficiencies is an active area of research.

References

Preliminary Studies on the Off-Target Effects of Veliparib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP-1 and PARP-2, which play a crucial role in DNA single-strand break repair.[1] While its on-target effects have been extensively studied in the context of cancer therapy, particularly in tumors with deficiencies in the homologous recombination repair pathway, a comprehensive understanding of its off-target interactions is critical for a complete safety and efficacy profile. This technical guide provides a detailed overview of preliminary studies investigating the off-target effects of Veliparib, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Data on Off-Target Interactions

Veliparib has demonstrated a generally high degree of selectivity for its primary targets, PARP-1 and PARP-2. However, preliminary studies have identified a limited number of potential off-target interactions, primarily within the kinome.

Kinase Inhibition Profile

In a focused in vitro kinase screen, Veliparib exhibited low micromolar affinity for two serine/threonine kinases:

| Target Kinase | IC50 (µM) |

| PIM1 | 17 |

| CDK9 | 8.2 |

Table 1: Kinase off-target inhibition data for Veliparib.

Proteome-Wide Off-Target Profiling

A chemical proteomics study utilizing an affinity-based mass spectrometry approach in CAL-51 breast cancer cells identified a total of seven potential protein interactors for Veliparib.[2] These included the expected on-targets PARP-1 and PARP-2, along with some of their known binding partners. Notably, when compared to other clinical PARP inhibitors in the same study, Veliparib did not show any unique off-target interacting proteins with a high statistical confidence (SAINT score > 0.5), underscoring its high selectivity.[2] The complete list of the seven identified potential interactors is detailed in the study by Knezevic et al., 2016.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of Veliparib's off-target effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., PIM1, CDK9)

-

Kinase-specific substrate

-

ATP

-

Veliparib (or other test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of Veliparib in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Reaction Setup:

-

In a 384-well plate, add 1 µL of diluted Veliparib or DMSO (vehicle control).

-

Add 2 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each Veliparib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics for Off-Target Identification

This protocol describes a general workflow for identifying protein targets of a small molecule using affinity-based chemical proteomics.

Materials:

-

Veliparib-conjugated affinity beads (e.g., NHS-activated sepharose beads)

-

Control beads (e.g., blocked beads without the compound)

-

Cell line of interest (e.g., CAL-51)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Mass spectrometer (e.g., LTQ-Orbitrap)

Procedure:

-

Cell Lysis: Harvest and lyse cells to obtain a total protein lysate.

-

Affinity Pulldown:

-

Incubate the cell lysate with the Veliparib-conjugated affinity beads and control beads for a defined period (e.g., 2 hours at 4°C) to allow for protein binding.

-

For competition experiments, pre-incubate the lysate with an excess of free Veliparib before adding the affinity beads.

-

-

Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Protein Digestion: Perform in-gel or in-solution tryptic digestion of the eluted proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Sequest, Mascot).

-

Quantify the relative abundance of proteins in the Veliparib pulldown versus the control pulldown (e.g., using spectral counting or label-free quantification).

-

Use statistical tools (e.g., SAINT analysis) to identify high-confidence interacting proteins.

-

Visualizations

PIM1 Signaling Pathway

Caption: PIM1 kinase signaling pathway.

CDK9 Signaling Pathway

Caption: CDK9 in transcriptional regulation.

Experimental Workflow for Chemical Proteomics

Caption: Chemical proteomics workflow.

Conclusion

The preliminary studies on Veliparib's off-target effects suggest a high degree of selectivity for its intended PARP targets. While low micromolar interactions with the kinases PIM1 and CDK9 have been identified, the broader proteome-wide analysis did not reveal significant and unique off-target binding. This favorable off-target profile supports the continued clinical development of Veliparib. However, further investigations, including more extensive kinome profiling and functional assays to elucidate the biological consequences of the observed weak off-target interactions, are warranted to build a more complete understanding of Veliparib's pharmacological profile. This in-depth knowledge will be invaluable for optimizing its therapeutic use and anticipating potential combination strategies in cancer treatment.

References

The Preclinical Pharmacokinetic Profile of Veliparib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP). Understanding the absorption, distribution, metabolism, and excretion (ADME) of Veliparib in preclinical models is crucial for its development as a therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways to support further research and development efforts.

Pharmacokinetics of Veliparib in Preclinical Models

Veliparib has been evaluated in various preclinical species, primarily rats, mice, and dogs, to characterize its pharmacokinetic properties. These studies have demonstrated that Veliparib possesses favorable characteristics for an orally administered anti-cancer agent.

Absorption

Veliparib is readily absorbed following oral administration in preclinical species. In rats, the absolute oral bioavailability has been determined to be 52.3%[1]. Studies in mice and dogs also indicate good oral bioavailability[2]. Peak plasma concentrations (Cmax) in rats are typically observed within 0.5 to 1 hour after oral dosing, indicating rapid absorption[1].

Distribution

Following absorption, Veliparib distributes widely into tissues. In rats administered radiolabeled Veliparib, radioactivity was detected throughout various tissues[3]. A study in mice fed a diet containing Veliparib showed drug distribution to the plasma, mammary gland, and liver[4].

Metabolism

The metabolism of Veliparib occurs primarily on the pyrrolidine moiety of the molecule. The major metabolic pathways include the formation of a lactam (M8), an amino acid (M3), and an N-carbamoyl glucuronide. Additionally, oxidation on the benzoimidazole carboxamide and subsequent glucuronidation have been observed. In rats and dogs, a monooxygenated metabolite (M2) and the amino acid metabolite (M3) are significant in circulation, while the lactam metabolite (M8) is a major excretory metabolite. In vitro studies have identified CYP2D6 as the primary cytochrome P450 enzyme responsible for Veliparib metabolism, with minor contributions from CYP1A2, 2C19, and 3A4.

Excretion

The primary route of elimination for Veliparib and its metabolites is through the urine. A substantial portion of the administered dose is excreted as the unchanged parent drug. In rats, approximately 54% of an administered dose is recovered in the urine as unchanged Veliparib, while in dogs, this value is about 41%.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Veliparib in various preclinical models.

Table 1: Pharmacokinetic Parameters of Veliparib in Rats Following a Single Dose

| Parameter | Intravenous (2 mg/kg) | Oral (6 mg/kg) |

| Cmax (ng/mL) | - | 1014.7 ± 42.9 |

| Tmax (h) | - | 0.5 |

| AUC(0-t) (h*ng/mL) | 647.2 ± 85.2 | 1014.7 ± 42.9 |

| t1/2z (h) | 2.4 ± 0.7 | 2.5 ± 1.0 |

| Bioavailability (%) | - | 52.3 |

Data from Sallam et al., 2024

Table 2: Tissue Distribution of Veliparib in BRCA1-deficient Mice Following Dietary Administration

| Tissue | Concentration (ng/g or ng/mL) |

| Plasma | 150 ± 50 |

| Mammary Gland | 300 ± 100 |

| Liver | 450 ± 150 |

Mice were fed a diet containing 100 mg/kg Veliparib for two weeks.

Table 3: Urinary Excretion of Unchanged Veliparib in Preclinical Species

| Species | % of Dose Excreted as Unchanged Drug in Urine |

| Rat | ~54% |

| Dog | ~41% |

Data from Li et al., 2011

Signaling Pathway of Veliparib

Veliparib exerts its therapeutic effect by inhibiting PARP enzymes, which play a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in homologous recombination (HR), a major pathway for repairing DSBs (e.g., cells with BRCA1/2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality.

Caption: Mechanism of action of Veliparib in DNA damage repair.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical pharmacokinetic studies. The following sections outline typical protocols for in vivo studies and bioanalytical sample analysis.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Veliparib following oral and intravenous administration.

Animals:

-

Species: Male Sprague-Dawley rats

-

Weight: 200 ± 20 g

-

Housing: Housed individually in cages with free access to water. Fasted overnight before drug administration.

Drug Formulation:

-

Oral (PO): Veliparib dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) to a final concentration for a 6 mg/kg dose.

-

Intravenous (IV): Veliparib dissolved in a sterile isotonic saline solution for a 2 mg/kg dose.

Administration:

-

Oral: Administer the Veliparib suspension by oral gavage using a suitable gavage needle (e.g., 18-20 gauge for rats). The volume should not exceed 10 mL/kg.

-

Intravenous: Administer the Veliparib solution as a bolus injection into the lateral tail vein using a 25-27 gauge needle.

Blood Sampling:

-

Collect blood samples (~0.3 mL) from the tail vein or other appropriate site at the following time points post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.

-

Collect blood into heparinized tubes.

-

Centrifuge the blood samples at 3,000 rpm for 10 minutes to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Pharmacokinetic Analysis:

-

Analyze plasma samples for Veliparib concentration using a validated bioanalytical method (see section 4.2).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using non-compartmental analysis with software such as Phoenix WinNonlin.

Bioanalytical Method for Veliparib in Plasma

This protocol outlines a sensitive and specific method for the quantification of Veliparib in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions:

-

Chromatographic Column: A suitable C18 column (e.g., UPLC HSS T3).

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for Veliparib and the internal standard.

Calibration and Quality Control:

-

Prepare calibration standards and quality control samples by spiking known concentrations of Veliparib into blank plasma.

-

Analyze these samples along with the study samples to ensure the accuracy and precision of the assay.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

Veliparib demonstrates favorable pharmacokinetic properties in preclinical models, including good oral absorption, wide tissue distribution, and a predictable metabolic and excretory profile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on the advancement of Veliparib as a potential cancer therapeutic. Further investigation into the pharmacokinetics in different disease models and in combination with other agents will continue to be a critical aspect of its development.

References

- 1. akjournals.com [akjournals.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Disposition and drug-drug interaction potential of veliparib (ABT-888), a novel and potent inhibitor of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of Veliparib's Synergistic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Veliparib (ABT-888) is an orally bioavailable, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which are critical components of the DNA damage repair (DDR) machinery. By targeting PARP, Veliparib disrupts the repair of single-strand DNA breaks (SSBs). In cancer cells, particularly those with pre-existing defects in other DNA repair pathways such as homologous recombination (HR), this inhibition leads to the accumulation of double-strand breaks (DSBs) during DNA replication, ultimately resulting in synthetic lethality and apoptotic cell death. This mechanism of action forms a strong rationale for combining Veliparib with DNA-damaging agents like chemotherapy and radiation to enhance their cytotoxic effects. This technical guide provides an in-depth assessment of the synergistic potential of Veliparib, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying biological pathways and clinical trial workflows.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are central to the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[1] Upon detection of a DNA SSB, PARP binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to effectuate repair.

Veliparib competitively inhibits the catalytic activity of PARP1 and PARP2.[2] This inhibition prevents the repair of SSBs, which can then degenerate into more cytotoxic double-strand breaks (DSBs) when encountered by the replication fork during cell division. In healthy cells with proficient homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, often due to mutations in genes like BRCA1 and BRCA2, the repair of these DSBs is compromised.[2] This concurrent failure of two critical DNA repair pathways leads to genomic instability and cell death, a concept known as synthetic lethality.[1]

Synergistic Potential with Chemotherapy and Radiation

The primary rationale for combining Veliparib with cytotoxic therapies is to potentiate their DNA-damaging effects. Many conventional chemotherapeutic agents (e.g., platinum compounds, topoisomerase inhibitors) and radiation therapy induce SSBs and DSBs. By inhibiting PARP-mediated DNA repair, Veliparib can lower the threshold of DNA damage required to induce cancer cell death, thereby enhancing the efficacy of these treatments.

Clinical Evidence of Synergy: Selected Trials

Veliparib has been investigated in numerous clinical trials in combination with various anticancer agents across a range of solid tumors. The following tables summarize key quantitative data from selected studies that highlight its synergistic potential.

Non-Small Cell Lung Cancer (NSCLC)

A randomized Phase II study evaluated the addition of Veliparib to the standard chemotherapy regimen of carboplatin and paclitaxel in previously untreated patients with advanced or metastatic NSCLC.

Table 1: Efficacy of Veliparib with Carboplatin and Paclitaxel in Advanced/Metastatic NSCLC (Phase II)

| Endpoint | Veliparib + Chemo (n=105) | Placebo + Chemo (n=53) | Hazard Ratio (95% CI) | p-value |

| Overall Population | ||||

| Median Progression-Free Survival (PFS) | 5.8 months | 4.2 months | 0.72 (0.45–1.15) | 0.17 |

| Median Overall Survival (OS) | 11.7 months | 9.1 months | 0.80 (0.54–1.18) | 0.27 |

| Objective Response Rate (ORR) | 32.4% | 32.1% | - | - |

| Squamous Histology Subgroup | ||||

| Median Progression-Free Survival (PFS) | 6.1 months | 4.1 months | 0.54 (0.26–1.12) | 0.098 |

| Median Overall Survival (OS) | 10.3 months | 8.4 months | 0.73 (0.43–1.24) | 0.24 |

Data sourced from a randomized, placebo-controlled, Phase II study.[3]

A subsequent Phase III trial in advanced squamous NSCLC did not meet its primary endpoint of improving overall survival in current smokers. However, an exploratory analysis suggested a potential benefit in a biomarker-selected (LP52-positive) population.

Metastatic Pancreatic Cancer

A Phase I/II study investigated the combination of Veliparib with a modified FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) regimen in patients with metastatic pancreatic ductal adenocarcinoma (PDAC).

Table 2: Efficacy of Veliparib with mFOLFOX in Metastatic Pancreatic Cancer (Phase I/II)

| Patient Subgroup | Objective Response Rate (ORR) |

| Overall Population | 26% |

| Platinum-naïve, HR-DDR mutated | 57% |

Data from a single-arm, open-label, Phase I/II study.

Adverse Events in Combination Therapy

The addition of Veliparib to chemotherapy is generally associated with an increase in hematological toxicities.

Table 3: Common Grade 3/4 Adverse Events with Veliparib Combination Therapy

| Adverse Event | Veliparib + Chemo | Placebo + Chemo |

| NSCLC (with Carboplatin/Paclitaxel) | ||

| Neutropenia | 24% | 20% |

| Anemia | 10% | 11% |

| Ovarian Cancer (VELIA trial, with Carboplatin/Paclitaxel) | ||

| Neutropenia | 58% | 49% |

| Anemia | 38% | 26% |

| Thrombocytopenia | 28% | 8% |

Data from a Phase III study in advanced squamous NSCLC and the VELIA trial in ovarian cancer.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for two key studies.

Phase II Study of Veliparib with Carboplatin and Paclitaxel in NSCLC

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II trial.

-

Patient Population: Previously untreated patients with metastatic or advanced NSCLC.

-

Randomization: 2:1 ratio to receive either Veliparib or placebo in combination with chemotherapy.

-

Treatment Regimen:

-

Veliparib/Placebo: 120 mg orally twice daily on days 1-7 of each 21-day cycle.

-

Chemotherapy: Carboplatin (AUC 6 mg/mL/min) and paclitaxel (200 mg/m²) administered on day 3 of each cycle.

-

Duration: A maximum of six cycles.

-

-

Primary Endpoint: Progression-free survival (PFS).

-

Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

Phase I/II Study of Veliparib with mFOLFOX in Pancreatic Cancer

-

Study Design: A single-arm, open-label, Phase I/II trial.

-

Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma.

-

Phase I: A 3+3 dose escalation design to determine the recommended Phase II dose (RP2D) of Veliparib. Veliparib doses ranged from 40 mg to 250 mg twice daily on days 1-7 of a 14-day cycle.

-

Phase II: Two parallel cohorts (untreated and previously treated) to assess the objective response rate (ORR) at the RP2D.

-

Treatment Regimen (at RP2D):

-

Veliparib: 200 mg orally twice daily on days 1-7 of each 14-day cycle.

-

mFOLFOX: Standard modified FOLFOX6 regimen without the 5-FU bolus, administered every two weeks.

-

-

Primary Endpoint (Phase II): Objective response rate (ORR).

-

Correlative Studies: Germline and somatic testing for pathogenic mutations in homologous recombination DNA damage response and repair (HR-DDR) genes.

Conclusion and Future Directions

Veliparib has demonstrated synergistic potential when combined with chemotherapy in various solid tumors, particularly in patient subgroups with underlying deficiencies in DNA damage repair pathways. The clinical data, while mixed in some larger trials, underscore the importance of biomarker-driven patient selection to identify those most likely to benefit from PARP inhibition. The favorable outcomes observed in HR-DDR mutated pancreatic cancer and the trend towards benefit in a biomarker-selected NSCLC population highlight the need for further investigation into predictive biomarkers. Future research should focus on refining these biomarker strategies, exploring novel combination therapies, and understanding the mechanisms of resistance to PARP inhibitors to optimize the clinical application of Veliparib and other agents in this class.

References

Methodological & Application

Application Notes and Protocols: Utilizing Veliparib in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP-1 and PARP-2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1] By inhibiting PARP, Veliparib prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1]

In cancer cells with deficiencies in other DNA repair pathways, particularly homologous recombination (HR) which is responsible for repairing DSBs, the inhibition of PARP by Veliparib can be synthetically lethal.[3] This concept forms the basis of its efficacy in tumors with mutations in genes like BRCA1 and BRCA2, which are essential for HR.

Furthermore, Veliparib has been shown to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents such as platinum compounds (e.g., carboplatin, cisplatin), alkylating agents (e.g., temozolomide), and topoisomerase inhibitors. These chemotherapy drugs induce DNA lesions that are normally repaired by pathways involving PARP. By combining Veliparib with these agents, the cancer cells' ability to repair the chemotherapy-induced DNA damage is significantly impaired, leading to enhanced tumor cell death. This combination strategy is being actively pursued in clinical trials across various solid tumors.

Mechanism of Action: Synergistic Effect of Veliparib and Chemotherapy

The following diagram illustrates the synergistic mechanism of action between Veliparib and DNA-damaging chemotherapy.

Caption: Signaling pathway of Veliparib in combination with chemotherapy.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and safety data from key clinical trials of Veliparib in combination with various chemotherapy regimens across different cancer types.

Table 1: Veliparib with Carboplatin and Paclitaxel

| Cancer Type | Trial Phase | Treatment Arm | N | Median PFS (months) | Median OS (months) | ORR (%) | Key Grade 3/4 AEs (%) |

| Advanced/Metastatic NSCLC | II | Veliparib + C/P | 105 | 5.8 | 11.7 | 32.4 | Neutropenia, Thrombocytopenia, Anemia (comparable to placebo) |

| Placebo + C/P | 53 | 4.2 | 9.1 | 32.1 | |||

| Advanced Squamous NSCLC | III | Veliparib + C/P | 486 | 5.6 | 12.2 | 37 | Neutropenia, Anemia, Thrombocytopenia |

| Placebo + C/P | 484 | 5.6 | 11.2 | 37 | |||

| BRCA-mutated Advanced Breast Cancer (BROCADE3) | III | Veliparib + C/P | 337 | 14.5 | 32.4 | - | Neutropenia, Anemia, Thrombocytopenia |

| Placebo + C/P | 172 | 12.6 | 28.2 | - | |||

| Triple-Negative Breast Cancer (TNBC) with "BRCA-like" phenotype | II (SWOG S1416) | Veliparib + Cisplatin | - | 5.9 | - | - | Neutropenia (74), Anemia, Thrombocytopenia |

| Placebo + Cisplatin | - | 4.2 | - | - | Neutropenia (52), Anemia, Thrombocytopenia |

C/P: Carboplatin/Paclitaxel; NSCLC: Non-Small Cell Lung Cancer; PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; AEs: Adverse Events.

Table 2: Veliparib with Other Chemotherapy Regimens

| Cancer Type | Trial Phase | Treatment Arm | N | Median PFS (months) | Median OS (months) | ORR (%) | Key Grade 3/4 AEs (%) |

| Metastatic Melanoma | II | Veliparib (20mg) + TMZ | 116 | 3.7 | 10.8 | 10.3 | Thrombocytopenia, Neutropenia, Leukopenia (55) |

| Veliparib (40mg) + TMZ | 115 | 3.6 | 13.6 | 8.7 | Thrombocytopenia, Neutropenia, Leukopenia (63) | ||

| Placebo + TMZ | 115 | 2.0 | 12.9 | 7.0 | Thrombocytopenia, Neutropenia, Leukopenia (41) | ||

| Metastatic Pancreatic Cancer | I/II | Veliparib + FOLFOX | 64 | - | - | 26 | Neutropenia (16), Anemia, Thrombocytopenia |

| Metastatic Colorectal Cancer | II | Veliparib + FOLFIRI | 65 | 12 | 25 | 57 | Neutropenia (59), Anemia (39) |

| Placebo + FOLFIRI | 65 | 11 | 27 | 62 | Neutropenia (22), Anemia (19) |

TMZ: Temozolomide; FOLFOX: 5-Fluorouracil, Leucovorin, Oxaliplatin; FOLFIRI: 5-Fluorouracil, Leucovorin, Irinotecan.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments to evaluate the combination of Veliparib and chemotherapy.

Experimental Workflow Diagram

Caption: A typical workflow for preclinical evaluation of Veliparib with chemotherapy.

In Vitro Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of Veliparib in combination with a chemotherapeutic agent on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Veliparib (stock solution in DMSO)

-

Chemotherapeutic agent (e.g., Carboplatin, stock solution in appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

-

Treatment:

-

Prepare serial dilutions of Veliparib and the chemotherapeutic agent in cell culture medium.

-

Aspirate the overnight medium from the cells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Clonogenic Survival Assay

This assay assesses the long-term effect of the combination treatment on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates or petri dishes

-

Veliparib

-

Chemotherapeutic agent

-

Crystal violet staining solution (0.5% crystal violet in methanol/water)

Procedure:

-

Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to yield 20-150 colonies per plate.

-

Treatment: Allow cells to attach overnight. Treat the cells with Veliparib, the chemotherapeutic agent, or the combination for a specified period (e.g., 24 hours).

-

Colony Formation: After treatment, wash the cells with PBS and replace with fresh drug-free medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies (≥50 cells) are formed.

-

Fixation and Staining:

-

Aspirate the medium and gently wash the colonies with PBS.

-

Fix the colonies with a solution of acetic acid and methanol (1:7) for 5 minutes.

-

Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 2 hours.

-

-

Colony Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The dose enhancement factor (DEF) can be calculated to quantify the synergistic effect.

Western Blot for PARP Activity and DNA Damage

This protocol is for detecting changes in PARP activity (by measuring PAR levels) and DNA damage (by measuring γH2AX) following treatment.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PAR, anti-γH2AX, anti-PARP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the efficacy of Veliparib and chemotherapy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Veliparib formulation for oral gavage

-

Chemotherapeutic agent formulation for injection (e.g., intraperitoneal)

-

Calipers

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Veliparib alone, chemotherapy alone, combination).

-

Treatment Administration:

-

Administer Veliparib via oral gavage at the predetermined dose and schedule (e.g., daily or twice daily).

-

Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal injection) at its established dose and schedule.

-

-

Monitoring: Monitor tumor volume (calculated as (length x width²)/2), body weight, and the general health of the mice throughout the study.

-

Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

-

Statistical Analysis: Compare tumor growth inhibition between the different treatment groups using appropriate statistical methods (e.g., ANOVA, t-test).

These protocols provide a foundational framework for investigating the combination of Veliparib and chemotherapy. It is recommended to optimize the specific conditions for each cell line and experimental setup.

References

Application Notes and Protocols for Assessing Veliparib Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP, Veliparib prevents the repair of SSBs, which can then lead to the formation of more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[1]

In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs is particularly lethal. This concept, known as synthetic lethality, forms the primary basis for the therapeutic application of PARP inhibitors like Veliparib in certain cancers.[3] Veliparib has also been shown to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[3]

These application notes provide detailed in vitro protocols to assess the efficacy of Veliparib, focusing on its ability to inhibit PARP activity, reduce cancer cell viability and long-term survival, induce DNA damage, and alter cell cycle progression.

Key Concepts: Signaling Pathway of PARP Inhibition by Veliparib

The primary mechanism of action of Veliparib involves the inhibition of PARP-1 and PARP-2. In the context of DNA damage, particularly SSBs, PARP-1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Veliparib competitively binds to the NAD+ binding site of the PARP enzyme, preventing PAR chain formation and thereby inhibiting the repair of SSBs. The unresolved SSBs can then collapse replication forks, leading to the formation of DSBs. In cells with competent HR repair, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., BRCA-mutated), the accumulation of DSBs leads to genomic instability and ultimately, apoptosis.

Experimental Workflow for Assessing Veliparib Efficacy

A systematic in vitro evaluation of Veliparib efficacy involves a series of assays to characterize its biochemical and cellular effects. The following workflow outlines a logical progression of experiments from target engagement to cellular consequences.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Veliparib's in vitro activity, compiled from various studies.

Table 1: Veliparib PARP Inhibition

| Parameter | Value | Cell Line/System | Reference |

| Ki (PARP-1) | 5.2 nM | Biochemical Assay | |

| Ki (PARP-2) | 2.9 nM | Biochemical Assay | |

| IC50 (PARP-1) | 4.4 nM | Chemiluminescent Assay | |

| IC50 (PARP-1) | 3.3 nM | Biochemical Assay |

Table 2: Veliparib Cellular Activity

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability | Ishikawa | IC50 | 133.5 µM | |

| NTERA-2 CisR | % Viability Reduction (with 0.1 µg/ml cisplatin + 75 µM Veliparib) | 34% | ||

| Clonogenic Survival | HCC827 | % Survival (with 50 µM Veliparib) | ~10% | |

| PC9 | % Survival (with 10 µM Veliparib) | ~20% | ||

| A549 | % Survival (with 50 µM Veliparib) | ~20% | ||

| H157 | % Survival (with 50 µM Veliparib) | ~20% | ||

| Apoptosis | Ishikawa | % Apoptotic Cells (Veliparib + RT) | 35.53 ± 1.63% | |

| Ishikawa | % Apoptotic Cells (Veliparib alone) | 9.97 ± 1.56% | ||

| DNA Damage (γH2AX) | Ishikawa | % Increase in γH2AX (Veliparib vs Control) | 6.14 ± 0.63% | |

| Ishikawa | % Increase in γH2AX (Veliparib + RT vs RT) | 13.16 ± 1.69% |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the effect of Veliparib on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., BRCA-mutant and BRCA-proficient)

-

Complete cell culture medium

-

Veliparib stock solution (in DMSO)

-

96-well clear-bottom black plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Veliparib in complete medium. A typical concentration range to test is 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared Veliparib dilutions or controls.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Veliparib concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the direct inhibitory effect of Veliparib on PARP enzyme activity.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (histone-coated plates)

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Veliparib stock solution

-

Assay buffer

-

Wash buffer

-

96-well white plates

-

Luminometer

Protocol:

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of a 96-well white plate.

-

Add Veliparib at various concentrations to the test wells. Include a no-inhibitor control and a no-enzyme control.

-

-

Enzyme Addition:

-

Dilute the PARP-1 enzyme in assay buffer and add 25 µL to each well (except the no-enzyme control).

-

-

Reaction Initiation:

-

Prepare a reaction mix containing activated DNA and biotinylated NAD+ in assay buffer.

-

Add 25 µL of the reaction mix to all wells to start the reaction.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background signal (no-enzyme control) from all readings.

-

Calculate the percentage of PARP inhibition for each Veliparib concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Veliparib concentration.

-

Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment with Veliparib, providing a measure of cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Veliparib stock solution

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol/water)

-

PBS

Protocol:

-

Cell Seeding:

-

Prepare a single-cell suspension.

-

Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Veliparib for 24 hours.

-

Include a vehicle control.

-

-

Colony Formation:

-

After 24 hours, remove the drug-containing medium, wash with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

-

Staining and Counting:

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies with 1 mL of methanol for 10 minutes.

-

Remove the methanol and add 1 mL of crystal violet solution to each well.

-

Incubate for 10-20 minutes at room temperature.

-

Carefully wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100% for the control group.

-

Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).

-

Plot the surviving fraction against the Veliparib concentration.

-

DNA Damage Assessment (γH2AX and RAD51 Foci Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks (via γH2AX foci) and the engagement of the homologous recombination repair machinery (via RAD51 foci) following Veliparib treatment.

Materials:

-

Cancer cell lines

-

Coverslips in 24-well plates

-

Veliparib stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking buffer (5% BSA in PBS)

-

Primary antibodies: anti-γH2AX (Ser139) and anti-RAD51

-

Fluorescently-labeled secondary antibodies

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in 24-well plates and allow them to attach.

-

Treat cells with Veliparib at the desired concentration and for the desired time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize with 0.3% Triton X-100 for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash twice with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

-

Data Analysis:

-

Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 100 cells should be counted per condition.

-

Compare the average number of foci in treated cells to control cells.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol determines the effect of Veliparib on cell cycle progression.

Materials:

-

Cancer cell lines

-

Veliparib stock solution

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with Veliparib for 24-48 hours.

-

Harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of Veliparib-treated cells to that of control cells.

-

References

Measuring PARP Inhibition by Veliparib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2] PARP enzymes play a crucial role in DNA single-strand break repair through the base excision repair (BER) pathway.[2][3] Inhibition of PARP by Veliparib leads to the accumulation of unrepaired single-strand breaks, which can subsequently result in the formation of cytotoxic double-strand breaks during DNA replication.[2] This mechanism of "synthetic lethality" is particularly effective in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.

These application notes provide a detailed overview of various techniques to measure the inhibitory activity of Veliparib, from in vitro biochemical assays to cell-based and in vivo pharmacodynamic assessments. The provided protocols are intended to serve as a comprehensive resource for researchers in academic and industrial settings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Veliparib's inhibitory activity against PARP enzymes.

Table 1: In Vitro Inhibitory Activity of Veliparib

| Parameter | Target | Value (nM) | Assay Conditions |

| Ki | PARP-1 | 5.2 | Cell-free enzymatic assay. |

| Ki | PARP-2 | 2.9 | Cell-free enzymatic assay. |

| IC50 | PARP-1 | 3.3 | PARP-1 inhibition assay. |

| EC50 | PARP activity in C41 cells | 2 | Inhibition of PARP activity in whole cells. |

Table 2: Cellular Activity of Veliparib

| Cell Line | Assay Type | Parameter | Value (µM) | Additional Notes |

| Ishikawa | Cell Viability (CCK-8) | IC10 | 1.7 | 24-hour treatment. |

| Ishikawa | Cell Viability (CCK-8) | IC50 | 133.5 | 24-hour treatment. |

| Jurkat | Cell Viability (MTS) | EC50 | 3 | 96-hour treatment. |

| H1299 | Clonogenic Survival | - | 10 | Suppressed surviving fraction by 43%. |

Signaling Pathways and Experimental Workflows

PARP Signaling in DNA Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how its inhibition by Veliparib leads to cell death in homologous recombination-deficient cells.

Caption: PARP-1 signaling in DNA repair and the mechanism of action of Veliparib.

Experimental Workflow for Measuring PARP Inhibition

This diagram outlines a typical workflow for assessing the efficacy of Veliparib, from initial in vitro screening to in vivo pharmacodynamic studies.

Caption: General experimental workflow for evaluating Veliparib's PARP inhibitory effects.

Experimental Protocols

In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and is designed to determine the IC50 of Veliparib against purified PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT)

-

Veliparib stock solution (in DMSO)

-

Plate reader with chemiluminescence detection capabilities

Procedure:

-

Prepare serial dilutions of Veliparib in assay buffer. The final DMSO concentration should be kept below 1%.

-

To each well of the histone-coated plate, add 25 µL of the PARP-1/Activated DNA mixture.

-

Add 5 µL of the diluted Veliparib or vehicle control (assay buffer with DMSO) to the respective wells.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of biotinylated NAD+ to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of chemiluminescent HRP substrate to each well.

-

Immediately read the luminescence using a plate reader.

-

Calculate the percent inhibition for each Veliparib concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular PAR Level Measurement (ELISA)

This protocol describes the measurement of poly(ADP-ribose) (PAR) levels in cell lysates as a direct pharmacodynamic marker of Veliparib's activity.

Materials:

-

Cell culture plates and reagents

-

Veliparib

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Commercially available PAR ELISA kit

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Veliparib or vehicle control for the desired duration (e.g., 2-24 hours).

-

Optional: Induce DNA damage with an agent like H2O2 or MMS for a short period before harvesting to increase the basal PAR levels.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-